molecular formula C12H7ClN2O B14215279 4-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile CAS No. 825638-08-2

4-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile

Cat. No.: B14215279
CAS No.: 825638-08-2
M. Wt: 230.65 g/mol
InChI Key: HAIFQNJMMFCLNN-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a chlorophenyl group attached to a dihydropyridine ring, which also contains a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate and ammonium acetate in the presence of a suitable solvent. The reaction is carried out under reflux conditions, leading to the formation of the desired compound through a multi-step process that includes condensation, cyclization, and nitrile formation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis equipment can further enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile is unique due to its combination of a dihydropyridine ring with a carbonitrile group, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

CAS No.

825638-08-2

Molecular Formula

C12H7ClN2O

Molecular Weight

230.65 g/mol

IUPAC Name

4-(4-chlorophenyl)-6-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C12H7ClN2O/c13-10-3-1-8(2-4-10)11-5-12(16)15-7-9(11)6-14/h1-5,7H,(H,15,16)

InChI Key

HAIFQNJMMFCLNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)NC=C2C#N)Cl

Origin of Product

United States

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